Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . It is a morpholine derivative, characterized by the presence of a bromophenyl group and a tert-butyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate typically involves the reaction of 4-bromophenylmorpholine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction proceeds as follows:
- Dissolve 4-bromophenylmorpholine in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The morpholine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (sodium hydride), solvent (dimethylformamide), temperature (room temperature to reflux).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Major Products Formed
Substitution: Various substituted phenylmorpholine derivatives.
Oxidation: N-oxides of the morpholine ring.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromophenyl group may play a role in binding to target proteins, while the morpholine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-bromo-4-cyclopropylphenyl)morpholine-4-carboxylate
- Tert-butyl 2-(4-chlorophenyl)morpholine-4-carboxylate
- Tert-butyl 2-(4-fluorophenyl)morpholine-4-carboxylate
Uniqueness
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the morpholine ring and tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDDBRUOCXTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131220-82-0 |
Source
|
Record name | tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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